molecular formula C15H22O10 B017968 Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside CAS No. 604-70-6

Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside

Cat. No.: B017968
CAS No.: 604-70-6
M. Wt: 362.33 g/mol
InChI Key: UYWUMFGDPBMNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, specifically a methylated and acetylated form of alpha-D-glucopyranoside

Preparation Methods

Alpha-D-Glucopyranoside methyl tetraacetate can be synthesized through the acetolysis of alpha-D-glucopyranoside. The process involves the reaction of alpha-D-glucopyranoside with acetic anhydride and acetic acid in the presence of a catalyst such as sulfuric acid or zinc chloride . The reaction typically proceeds at room temperature and results in the formation of the tetraacetate derivative.

Chemical Reactions Analysis

Alpha-D-Glucopyranoside methyl tetraacetate undergoes various chemical reactions, including:

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964093
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0
Record name NSC51250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Customer
Q & A

Q1: What is the significance of regioselective deacetylation in carbohydrate chemistry, and how does α-D-Glucopyranoside methyl tetraacetate factor into this?

A1: Regioselective deacetylation plays a crucial role in carbohydrate chemistry by enabling the selective removal of acetyl protecting groups from specific positions within a sugar molecule. This selectivity is essential for synthesizing complex oligosaccharides and glycoconjugates. α-D-Glucopyranoside methyl tetraacetate, with its four acetyl groups, serves as a model compound for studying the regioselectivity of enzymes like cellulose acetate esterases. Research has demonstrated that certain enzymes exhibit distinct preferences for deacetylating specific positions on α-D-Glucopyranoside methyl tetraacetate. For instance, a cellulose acetate esterase from Neisseria sicca SB preferentially removes the acetyl group at the C-3 position, followed by C-2, and then C-4 and C-6 at slower rates. [] This understanding of regioselective deacetylation pathways is valuable for tailoring enzymatic reactions to achieve desired carbohydrate structures.

Q2: How does acetylation influence the anomeric effect in methyl glycosides, specifically using α-D-Glucopyranoside methyl tetraacetate as an example?

A2: While the provided research papers do not directly investigate the influence of acetylation on the anomeric effect in α-D-Glucopyranoside methyl tetraacetate, they offer insights into the structural changes induced by acetylation. Comparing crystallographic data of methyl glycosides and their acetylated counterparts reveals that acetylation can disrupt hydrogen bonding patterns involving the acetal oxygen atom. [] This disruption might indirectly impact the anomeric effect by altering the electronic environment around the anomeric center. Further investigation is needed to fully understand the relationship between acetylation and the anomeric effect in α-D-Glucopyranoside methyl tetraacetate.

Q3: Can you elaborate on the use of α-D-Glucopyranoside methyl tetraacetate in understanding the mode of action of carbohydrate-active enzymes?

A3: α-D-Glucopyranoside methyl tetraacetate serves as a valuable tool for deciphering the mode of action of carbohydrate-active enzymes, particularly acetylxylan esterases. These enzymes play a crucial role in biomass degradation by removing acetyl groups from xylan, a major component of plant cell walls. Research has shown that an acetylxylan esterase from Geobacillus stearothermophilus (Axe2) exhibits a specific deacetylation pattern on both α-D-Glucopyranoside methyl tetraacetate and its xylose analog, methyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside. [] Axe2 preferentially targets the acetyl group at position 6 in α-D-Glucopyranoside methyl tetraacetate. This suggests that Axe2, while classified as an acetylxylan esterase, possesses broader substrate specificity and may play a role in modifying other acetylated carbohydrates besides xylan.

Q4: What analytical techniques are commonly employed to study the deacetylation of α-D-Glucopyranoside methyl tetraacetate?

A4: Several analytical techniques are instrumental in monitoring and characterizing the deacetylation of α-D-Glucopyranoside methyl tetraacetate. Gas chromatography-mass spectrometry (GC-MS) of acetylated methyl glycosides is a widely used method for carbohydrate analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D selective total correlation spectroscopy (TOCSY), provides detailed structural information and allows researchers to pinpoint the specific positions of deacetylation. [] These techniques, combined with other chromatographic and spectroscopic methods, enable comprehensive analysis of reaction products and contribute to a deeper understanding of enzyme action and reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.